molecular formula C12H14N2OS B2646544 N-(thiophen-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide CAS No. 1797182-44-5

N-(thiophen-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

Cat. No.: B2646544
CAS No.: 1797182-44-5
M. Wt: 234.32
InChI Key: VJCXGYFPKDITGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(thiophen-2-yl)-8-azabicyclo[321]oct-2-ene-8-carboxamide is a complex organic compound that features a bicyclic structure with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide typically involves the reaction of thiophene derivatives with azabicyclo compounds under specific conditions. One common method involves the use of alkyl cyanoacetates and substituted aryl or heteryl amines. The reaction can be carried out without solvents at room temperature or with stirring at elevated temperatures . Another approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free reactions and the use of efficient catalysts are often employed to enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

N-(thiophen-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(thiophen-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide involves its interaction with specific molecular targets. The thiophene ring and the bicyclic structure allow it to bind to various enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses .

Properties

IUPAC Name

N-thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c15-12(13-11-5-2-8-16-11)14-9-3-1-4-10(14)7-6-9/h1-3,5,8-10H,4,6-7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCXGYFPKDITGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.